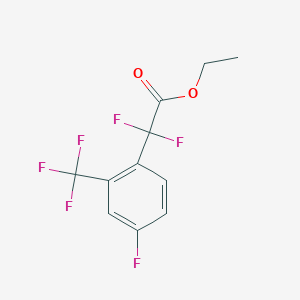
2-Butenedioic acid (Z)-, disodium salt, monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Di-sodium maleate dihydrate can be synthesized through the neutralization of maleic acid with sodium hydroxide. The reaction typically involves dissolving maleic acid in water and then adding sodium hydroxide solution until the pH reaches a neutral level. The resulting solution is then evaporated to obtain di-sodium maleate dihydrate crystals .
Industrial Production Methods
In industrial settings, di-sodium maleate dihydrate is produced on a larger scale using similar neutralization methods. The process involves precise control of reaction conditions, including temperature and pH, to ensure high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Di-sodium maleate dihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form maleic acid or other derivatives.
Reduction: Reduction reactions can convert it into succinic acid.
Substitution: It can participate in substitution reactions where the sodium ions are replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various metal salts can be used to replace sodium ions.
Major Products
Oxidation: Maleic acid, fumaric acid.
Reduction: Succinic acid.
Substitution: Metal maleates.
Aplicaciones Científicas De Investigación
Di-sodium maleate dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a buffering agent.
Biology: Employed in biochemical assays and as a stabilizer for enzymes.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of polymers, resins, and coatings.
Mecanismo De Acción
The mechanism of action of di-sodium maleate dihydrate involves its ability to interact with various molecular targets and pathways. It can act as a chelating agent, binding to metal ions and affecting their availability in biological systems. This property makes it useful in enzyme stabilization and as a buffering agent in biochemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
- Sodium fumarate
- Sodium succinate
- Sodium citrate
Comparison
Di-sodium maleate dihydrate is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions. Compared to sodium fumarate and sodium succinate, it has distinct reactivity patterns and applications. For example, while sodium fumarate is primarily used in metabolic studies, di-sodium maleate dihydrate is more versatile in industrial and biochemical applications .
Propiedades
Fórmula molecular |
C4H4Na2O5 |
|---|---|
Peso molecular |
178.05 g/mol |
Nombre IUPAC |
disodium;(E)-but-2-enedioate;hydrate |
InChI |
InChI=1S/C4H4O4.2Na.H2O/c5-3(6)1-2-4(7)8;;;/h1-2H,(H,5,6)(H,7,8);;;1H2/q;2*+1;/p-2/b2-1+;;; |
Clave InChI |
AJNPUGKXELKSHS-YOTINIEPSA-L |
SMILES isomérico |
C(=C/C(=O)[O-])\C(=O)[O-].O.[Na+].[Na+] |
SMILES canónico |
C(=CC(=O)[O-])C(=O)[O-].O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-Methylpentan-2-yl)[1-(pyridin-2-yl)ethyl]amine](/img/structure/B12092869.png)
![[2-(3-Bromopropoxy)ethyl]benzene](/img/structure/B12092882.png)
![2-[4-(Difluoromethoxy)phenyl]pyrrolidine](/img/structure/B12092884.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/structure/B12092889.png)




![1-{Pyrrolo[2,1-F][1,2,4]triazin-2-YL}methanamine](/img/structure/B12092917.png)

![N-[[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]carbamoyl]-2-fluorobenzamide](/img/structure/B12092932.png)
![7-Bromo-3-ethoxy-4-(trifluoromethyl)furo[3,2-c]pyridine](/img/structure/B12092954.png)
![tetrahydro-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-furanyl]-2H-pyran](/img/structure/B12092964.png)
![2,5-Dioxaspiro[3.5]nonan-8-amine](/img/structure/B12092969.png)
